Carbamic acid, ((1S,2S,4R)-5-(((1S,2S,3R)-2,3-dihydro-2,3-dihydroxy-1H-inden-1-yl)amino)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester
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Overview
Description
- Carbamic acid, ((1S,2S,4R)-5-(((1S,2S,3R)-2,3-dihydro-2,3-dihydroxy-1H-inden-1-yl)amino)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester (CAS number: 869682-22-4) is a complex organic compound.
- Its IUPAC name is (1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid.
- The molecular formula is C₁₂H₁₉NO₄, and its molecular weight is 241.28 g/mol .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common method is the reaction between an appropriate amine and a carboxylic acid derivative.
Reaction Conditions: Specific conditions vary depending on the synthetic route, but protecting groups (such as tert-butoxycarbonyl, Boc) play a crucial role in controlling regioselectivity.
Industrial Production: Information on large-scale industrial production methods is limited, likely due to its complexity and specialized applications.
Chemical Reactions Analysis
Reactivity: Carbamic acid derivatives can undergo various reactions, including hydrolysis, esterification, and amidation.
Common Reagents and Conditions: Acidic or basic hydrolysis conditions are used to remove the Boc protecting group. Esterification reactions involve carboxylic acid derivatives and alcohols.
Major Products: The major products depend on the specific reaction and starting materials.
Scientific Research Applications
Chemistry: Carbamic acid derivatives serve as intermediates in organic synthesis, especially in peptide chemistry.
Biology: They may be used in drug design and development due to their structural diversity.
Medicine: Research focuses on potential therapeutic applications, although specific examples are scarce.
Industry: Limited information exists regarding industrial applications.
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action for this specific compound is not readily available. Further research would be necessary to elucidate its biological effects.
Comparison with Similar Compounds
Similar Compounds: Other Boc-protected amines and related heterocyclic compounds.
Uniqueness: The specific combination of the indene moiety, amino acid side chains, and Boc protection makes this compound unique.
Properties
CAS No. |
132619-53-5 |
---|---|
Molecular Formula |
C33H40N2O6 |
Molecular Weight |
560.7 g/mol |
IUPAC Name |
tert-butyl N-[(2S,3S,5R)-5-benzyl-6-[[(1S,2S,3R)-2,3-dihydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C33H40N2O6/c1-33(2,3)41-32(40)34-26(19-22-14-8-5-9-15-22)27(36)20-23(18-21-12-6-4-7-13-21)31(39)35-28-24-16-10-11-17-25(24)29(37)30(28)38/h4-17,23,26-30,36-38H,18-20H2,1-3H3,(H,34,40)(H,35,39)/t23-,26+,27+,28+,29-,30+/m1/s1 |
InChI Key |
HKAQGSPFDKETKG-HPZRALQFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H]([C@@H](C4=CC=CC=C34)O)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CC(CC2=CC=CC=C2)C(=O)NC3C(C(C4=CC=CC=C34)O)O)O |
Origin of Product |
United States |
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